molecular formula C13H13BrN2O2 B4237381 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4237381
M. Wt: 309.16 g/mol
InChI Key: NRJJWBQCNSDFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole is a chemical compound characterized by its bromine atom and benzodioxole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

  • Bromination: The starting material, 1,3-benzodioxole, undergoes bromination to introduce the bromine atom at the 6-position.

  • Methylation: The brominated compound is then methylated to form the dimethyl pyrazole structure.

  • Coupling Reaction: The final step involves a coupling reaction to attach the benzodioxole ring to the pyrazole core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole: This compound is unique due to its specific structural features, including the bromine atom and the benzodioxole ring.

  • 1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole: Similar to the bromo variant but with a chlorine atom instead.

  • 1-[(6-iodo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole: Another halogenated analog with an iodine atom.

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical and biological properties compared to its chloro and iodo counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore new avenues for its use.

Properties

IUPAC Name

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8-3-9(2)16(15-8)6-10-4-12-13(5-11(10)14)18-7-17-12/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJJWBQCNSDFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC3=C(C=C2Br)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.